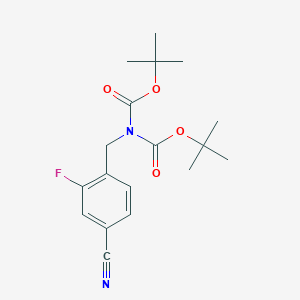
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzonitrile core substituted with an aminomethyl group and a fluorine atom, along with two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Aminomethylation: Introduction of the aminomethyl group.
Protection: Addition of Boc protecting groups to the nitrogen atoms.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a corresponding amide or nitrile.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary amines.
科学的研究の応用
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism by which N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N,N-DI-T-Boc-4-(aminomethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
N,N-DI-T-Boc-4-(aminomethyl)-3-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity.
特性
CAS番号 |
1196152-39-2 |
|---|---|
分子式 |
C18H23FN2O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-13-8-7-12(10-20)9-14(13)19/h7-9H,11H2,1-6H3 |
InChIキー |
UGPTYXIGJWPWPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


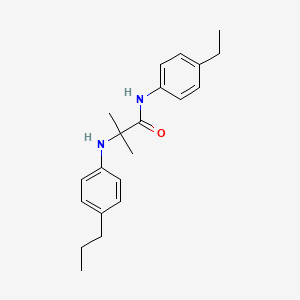
![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
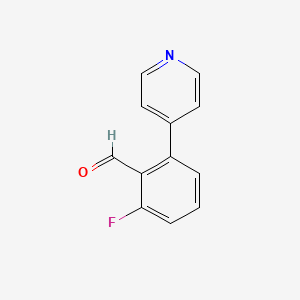
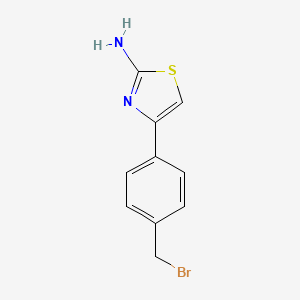

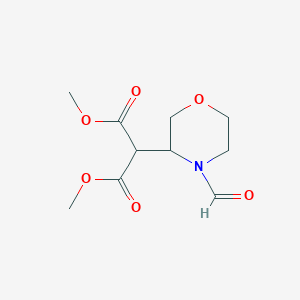
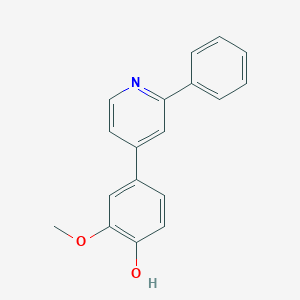
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
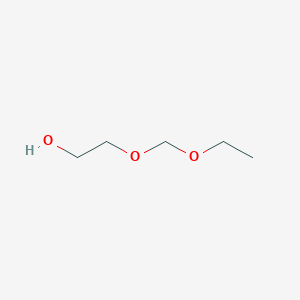
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)

